molecular formula C9H13NO3S2 B13634907 (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol

Cat. No.: B13634907
M. Wt: 247.3 g/mol
InChI Key: WICKVWLWOULSTB-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is a chemical compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol typically involves the sulfonylation of a thiophene derivative followed by the introduction of a pyrrolidine group. The reaction conditions often require the use of a sulfonyl chloride and a base to facilitate the sulfonylation process. The final step involves the reduction of the intermediate to yield the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Morpholin-1-ylsulfonyl)thiophen-3-yl)methanol
  • (5-(Piperidin-1-ylsulfonyl)thiophen-3-yl)methanol
  • (5-(Azepan-1-ylsulfonyl)thiophen-3-yl)methanol

Uniqueness

(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)methanol

InChI

InChI=1S/C9H13NO3S2/c11-6-8-5-9(14-7-8)15(12,13)10-3-1-2-4-10/h5,7,11H,1-4,6H2

InChI Key

WICKVWLWOULSTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CO

Origin of Product

United States

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